1-benzyl-3-(benzyloxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(2-fluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-21-13-7-8-14-22(21)26-23(29)20-16-28(15-18-9-3-1-4-10-18)27-24(20)30-17-19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPOEBLTCRLXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-3-(benzyloxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a benzyl group, a benzyloxy group, and a fluorophenyl moiety. This unique structure contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
- Anticancer Properties : Studies suggest that it could exhibit anticancer activity by interfering with the MAPK signaling pathway, which is crucial in tumorigenesis .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The compound displayed significant inhibition of COX enzymes, which are critical in the inflammatory response. The IC50 values indicated effective suppression of prostaglandin E2 production, highlighting its potential as an anti-inflammatory agent .
Anticancer Activity
Research involving pyrazole derivatives demonstrated that certain compounds inhibited MEK1 activity with an IC50 value of 91 nM. This suggests that this compound could be developed further as a targeted therapy for cancers resistant to conventional treatments .
Antiviral Activity
In antiviral studies, derivatives similar to this compound showed improved binding affinities to viral proteins, indicating potential as antiviral agents. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced biological activity against viral targets .
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison of Pyrazole Carboxamides
Key Observations:
Fluorine at the ortho position (2-fluorophenyl) may increase metabolic stability compared to para-fluorinated analogs () due to altered electronic effects .
Spectroscopic Trends: IR: All analogs exhibit strong C=O stretches (~1600–1660 cm<sup>−1</sup>), consistent with carboxamide or aldehyde functionalities. The absence of a nitro group (unlike ’s 4b) eliminates the Ar-NO2 peak (~1348 cm<sup>−1</sup>), simplifying the spectrum . NMR: The target compound’s amide proton is expected near δ 10–11 (unreported), while benzyl protons typically resonate at δ 4.5–5.5 .
Bioactivity Implications :
- Compounds with electron-withdrawing groups (e.g., nitro in ’s 4b) show higher antioxidant activity (IC50 ~12 µM) compared to electron-donating groups (e.g., methoxy in 4c, IC50 ~18 µM) . The target compound’s 2-fluorophenyl group, moderately electron-withdrawing, may balance activity and toxicity.
- Bulkier substituents (e.g., benzyloxy vs. methoxy) could reduce membrane permeability but improve target binding specificity .
Q & A
Q. What are the common synthetic routes for 1-benzyl-3-(benzyloxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide and its derivatives?
The compound is typically synthesized via multi-step reactions, including the Vilsmeier-Haack reaction for formylation and condensation of hydrazine derivatives with carbonyl compounds. For example, pyrazole-4-carbaldehyde intermediates can be prepared by reacting hydrazines with β-keto esters, followed by benzylation and fluorophenyl substitution. Reaction conditions (e.g., temperature, catalysts like acetic acid) and purification methods (column chromatography, recrystallization) are critical for yield optimization .
Q. How is the structural characterization of pyrazole-4-carboxamide derivatives performed?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1633 cm⁻¹, C=N at ~1529 cm⁻¹) .
- ¹H NMR confirms substituent patterns (e.g., benzyl protons at δ 5.98–6.59 ppm, aldehyde protons at δ 9.17–9.24 ppm) .
- Elemental analysis validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison against ascorbic acid) .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema model, measuring inhibition of prostaglandin synthesis .
- Receptor binding : Calcium mobilization assays in CHO-K1 cells using fluorescent dyes (e.g., Calcium 5) to quantify intracellular Ca²⁺ changes .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of pyrazole-4-carboxamide derivatives under varying reaction conditions?
Yield optimization involves:
Q. How should discrepancies in biological activity data between similar derivatives be addressed?
Contradictions may arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring can enhance antioxidant activity but reduce solubility, affecting bioavailability .
- Stereochemical factors : Chiral centers (e.g., in tert-butyl esters) influence receptor binding affinity; enantiomeric purity must be verified via chiral HPLC .
- Assay variability : Normalize data using internal standards (e.g., gallic acid for antioxidant assays) and replicate experiments ≥3 times .
Q. What strategies are employed to assess receptor binding affinity and selectivity?
- Competitive binding assays : Use ¹²⁵I-labeled ligands (e.g., neuropeptides) to determine IC₅₀ and Ki values in receptor-expressing cell lines .
- Selectivity profiling : Screen against related receptors (e.g., mGlu2 vs. mGlu3) using radioligand displacement in HEK293 cells .
- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on hydrophobic interactions with fluorophenyl moieties .
Q. How is computational chemistry applied to predict the structure-activity relationships (SAR) of pyrazole-4-carboxamide analogs?
- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with biological activity using partial least squares regression .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C=O, aromatic π-π stacking) using Schrödinger Phase .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize analogs .
Q. Notes
- Avoid commercial sources (e.g., ) per guidelines.
- All methodologies are derived from peer-reviewed studies to ensure reliability.
- Experimental details (e.g., NMR shifts, assay protocols) should be cross-validated with original references.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
